Terpinyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODOXYLBBXFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026496 | |
| Record name | alpha-Terpinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpineol, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 2.00 mm Hg | |
| Record name | alpha-Terpineol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.962 | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
80-26-2, 8007-35-0, 10581-37-0 | |
| Record name | (±)-α-Terpinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Terpinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpineol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpinyl acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpineol, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Terpinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-menth-1-en-8-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terpineol, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TERPINYL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RXE0I9F2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | alpha-Terpineol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthesis Methodologies and Reaction Engineering for Terpinyl Acetate
Chemo-enzymatic Synthesis Approaches
Chemo-enzymatic synthesis leverages the benefits of both chemical and enzymatic reactions to achieve desired transformations. For terpinyl acetate (B1210297) synthesis, this often involves using enzymes, primarily lipases, to catalyze the esterification of alpha-terpineol (B3430122) with an acyl donor. nih.govnih.govunair.ac.id This approach offers advantages such as milder reaction conditions, reduced by-product formation, and the potential for stereoselectivity. psu.eduamazonaws.com
Lipase-Catalyzed Esterification
Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in aqueous environments and, importantly, can catalyze the reverse reaction, esterification or transesterification, in non-aqueous or low-water systems. amazonaws.com Their ability to operate under mild conditions makes them attractive biocatalysts for synthesizing flavor esters like terpinyl acetate. psu.eduijsr.net
Various lipases have been investigated for the synthesis of this compound. Candida rugosa lipase (B570770) (specifically Candida rugosa type VII) is one such enzyme that has shown efficacy in catalyzing the esterification of alpha-terpineol with acetic anhydride (B1165640). researchgate.netnih.govnih.gov Other lipases, including Amano PS, Amano AP-6, Amano G, and Lipozyme RM IM, have also been compared for their catalytic activity in this compound synthesis. researchgate.netnih.gov Studies have shown that immobilized lipases are often preferred as they can retain stability and activity in organic solvents and help overcome substrate inhibition. psu.edu For instance, immobilized Candida antarctica lipase (Novozym 435) has been identified as an effective biocatalyst for synthesizing other esters in supercritical carbon dioxide. researchgate.netmdpi.com
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of lipase-catalyzed this compound synthesis. Key parameters include temperature, substrate molar ratio (alpha-terpineol to acyl donor), and the choice of acyl donor. psu.edumdpi.com
Research on Candida rugosa lipase catalyzed synthesis of this compound in supercritical carbon dioxide indicated that increasing the temperature from 35°C to 50°C increased the yield. researchgate.netnih.gov However, operating at a high alpha-terpineol/acetic anhydride molar ratio (e.g., 3.0) could decrease the conversion, possibly due to inhibition of the enzyme by a high concentration of acetic anhydride or the formation of acetic acid. researchgate.netnih.gov Acetic anhydride has been identified as an effective acyl donor for this reaction. nih.gov
Optimization studies for other lipase-catalyzed esterifications, such as the synthesis of cetyl octanoate (B1194180) using Lipozyme RMIM and Novozym 435, have employed response surface methodology (RSM) to evaluate the effects of reaction time, temperature, substrate molar ratio, and enzyme amount on yield. researchgate.netpsu.edumdpi.com These studies highlight the importance of considering the interplay between these parameters to achieve optimal results. For example, for cetyl octanoate synthesis, reaction time and enzyme amount were found to be significant factors for Lipozyme RMIM, while reaction time, temperature, molar ratio, and enzyme amount were all important for Novozym 435. psu.edu
Supercritical carbon dioxide (SC-CO2) has emerged as an attractive reaction medium for enzymatic synthesis, including the production of this compound. researchgate.netnih.govnih.govunair.ac.id SC-CO2 offers several advantages over conventional organic solvents, such as low critical temperature and pressure, non-toxicity, non-flammability, and ease of separation from the product. researchgate.netunair.ac.id
This compound has been successfully synthesized from alpha-terpineol and acetic anhydride using enzymatic catalysis in SC-CO2. researchgate.netnih.gov Studies have compared the performance of different lipases in this medium, with Candida rugosa lipase showing promising results. researchgate.netnih.gov An esterification extent of 53.0% was achieved in continuous operation using C. rugosa lipase and acetic anhydride as the acyl donor at 10 MPa and 50°C for 1.5 hours. researchgate.netnih.gov The yield of this compound was observed to increase with temperature in the range of 35-50°C in SC-CO2. researchgate.netnih.gov The optimal pressure for this compound synthesis in SC-CO2 has been reported as 10 MPa. nih.gov The use of organic solvents as co-solvents in SC-CO2 has also been explored, with n-heptane showing high yields of this compound. nih.gov
The reusability and stability of the enzyme are critical factors for the economic viability of enzymatic synthesis processes. Studies on lipase-catalyzed esterifications have investigated the retention of enzyme activity over multiple reaction cycles. amazonaws.comresearchgate.net
For the synthesis of this compound in supercritical carbon dioxide using Candida rugosa lipase, the enzyme activity remained above 50% after 10.5 hours of repeated esterification in a batch process under optimized conditions. researchgate.netnih.gov In other lipase-catalyzed esterification reactions, immobilized lipases have demonstrated good reusability, retaining a significant portion of their activity after several cycles. amazonaws.comresearchgate.net For instance, an immobilized lipase from Bacillus cereus retained more than 50% of its activity after 6 cycles of reuse in the synthesis of isopropyl acetate. amazonaws.com Similarly, an immobilized lipase from Candida antarctica (SP 435) remained active after 15 runs in the synthesis of geranyl acetate. researchgate.net Factors such as depressurization after the reaction can potentially decrease the catalytic activity of the lipase in SC-CO2. unair.ac.id
Enzymatic Synthesis in Supercritical Carbon Dioxide (SC-CO2)
Other Biocatalytic Pathways for Ester Production
Beyond the direct lipase-catalyzed esterification of alpha-terpineol, other biocatalytic pathways and enzymes are being explored for ester synthesis, which could potentially be applied or adapted for this compound production. While research specifically on alternative biocatalytic pathways solely for this compound is limited in the provided context, the broader field of biocatalysis for ester synthesis offers insights.
Enzymes other than lipases, such as esterases, can also catalyze ester hydrolysis and synthesis. nih.gov For example, pig liver esterase (PLE) has been used to hydrolyze alpha-terpineol thioacetates. nih.gov Protein engineering is also being employed to modify enzyme properties, such as substrate specificity, to enhance their activity towards specific molecules like tertiary alcohols, which include alpha-terpineol. researchgate.netresearchgate.net This involves engineering the substrate-binding pockets of enzymes to better accommodate larger alcohol substrates. researchgate.net
Furthermore, novel biochemical pathways for acetate formation involving enzymes like succinyl coenzyme A:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS) have been discovered in bacteria, which could potentially offer new avenues for generating acyl donors for ester synthesis. nih.gov While these examples are not directly focused on this compound synthesis, they illustrate the ongoing exploration of diverse biocatalytic routes for ester production.
Advanced Catalytic Synthesis from Precursors
The esterification of alpha-terpineol with acetic anhydride is the cornerstone of many advanced synthesis methods for this compound. This reaction benefits significantly from the use of various catalysts that enhance reaction rates and product yields.
Esterification of Alpha-Terpineol with Acetic Anhydride
The esterification reaction typically involves the reaction of alpha-terpineol with acetic anhydride, often in the presence of a catalyst and controlled temperature and reaction time google.comgychbjb.com. The molar ratio of reactants and catalyst concentration are critical parameters influencing the reaction outcome tsijournals.comtsijournals.com.
Novel Composite Catalyst Systems (e.g., phosphoric acid and SnCl4.5H2O)
Composite catalyst systems have been explored to improve the catalytic activity and selectivity of the esterification. A notable example is the combination of phosphoric acid and SnCl₄·5H₂O. This system has been reported to offer advantages such as lower cost, simpler post-treatment, higher catalytic activity, and improved reaction selectivity compared to using phosphoric acid alone google.com. It can also lead to shorter reaction times and reduced wastewater google.com. Studies have investigated the optimal ratios of these components to maximize yield and selectivity google.com.
Research Findings on Phosphoric Acid and SnCl₄·5H₂O Catalysis
| Catalyst Components | Molar Ratio (Terpineol:Acetic Anhydride) | Phosphoric Acid Amount (% of Terpineol (B192494) Mass) | SnCl₄·5H₂O Amount (% of Total Reactants) | Reaction Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reaction Selectivity (%) | Source |
| Phosphoric acid + SnCl₄·5H₂O | 1:1.1 | 0.6 | 0.2 | 35-40 | 6 | 85.73 | 90.76 | google.com |
| Phosphoric acid + SnCl₄·5H₂O | 1:1.1 | 0.6 | 0.2 | 35-40 | 6 | 86.73 | 92.39 | google.com |
| SnCl₄·5H₂O (single catalyst) | 1:1.1 | - | 0.35 (of Terpineol Mass) | 35-40 | 7 | 47.77 | 96.58 | google.com |
Note: Data extracted from cited sources. Specific experimental conditions may vary.
Use of Solid Acid Catalysts (e.g., SO42-/TiO2, SO42-/ZnO-TiO2, SO42-/SnO2-CeO2, SO42-/ZrO2, SO42-/ZrO2-SnO2-Nd2O3)
Solid acid catalysts offer potential advantages over homogeneous acid catalysts, including ease of separation and reusability, reduced corrosion, and minimized waste . Various solid superacid catalysts based on sulfated metal oxides have been explored for the synthesis of this compound.
Examples include:
SO₄²⁻/TiO₂ tsijournals.comsciengine.com
SO₄²⁻/ZnO-TiO₂ tsijournals.comtsijournals.com
SO₄²⁻/SnO₂-CeO₂ tsijournals.comresearchgate.netresearchgate.netoriprobe.com
SO₄²⁻/ZrO₂ researchgate.net
SO₄²⁻/ZrO₂-SnO₂-Nd₂O₃ sciengine.comsciengine.com
These catalysts are typically prepared through methods like impregnation and calcination, and their activity is influenced by factors such as preparation conditions, metal oxide composition, and calcination temperature researchgate.netcaf.ac.cn.
Research Findings on Solid Acid Catalysis
| Catalyst System | Terpineol:Acetic Anhydride Molar Ratio | Catalyst Amount (% of Terpineol Mass) | Reaction Temperature (°C) | Reaction Time (h) | Terpineol Conversion (%) | This compound Selectivity (%) | Source |
| SO₄²⁻/SnO₂-CeO₂ | 1.0:1.2 | 3% | 50 | 3.5 | >98 | 82.4 | researchgate.netresearchgate.net |
| SO₄²⁻/TiO₂ | 1.0:1.3 | 1.0 g | 40 | 6 | - | 68 | tsijournals.com |
| SO₄²⁻/TiO₂ | 1.0:1.3 | 2.0 g | 40 | 6 | - | 84.5 | tsijournals.com |
| SO₄²⁻/TiO₂-Ce⁴⁺ | 1:1.5 | 3% | 70 | 6 | >99 | 90 (content in product) | caf.ac.cn |
Note: Data extracted from cited sources. Specific experimental conditions and catalyst preparation methods may vary.
Challenges associated with solid acid catalysts include complex preparation, difficulty in regeneration, and potential deactivation google.com. However, their reusability has been reported as promising researchgate.netresearchgate.net.
Ionic Liquid Catalysis (e.g., octadecylamine (B50001) ethoxylate ionic liquids, acidic functional polyether ionic liquids)
Ionic liquids (ILs) have emerged as promising catalysts and reaction media for organic synthesis due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity researchgate.netresearchgate.net. Acidic ionic liquids have been investigated for the esterification of terpineol with acetic anhydride.
Examples of ionic liquid catalysts explored include:
Octadecylamine ethoxylate ionic liquids researchgate.neticm.edu.pludea.edu.co
Acidic functional polyether ionic liquids, such as 1-(3-sulfonic group)propyl-3-polyoxyethyleneimidazole dihydrogen phosphate (B84403) [HSO₃-(CH₂)₃-im-(CH₂CH₂O)nH]H₂PO₄ gychbjb.comtsijournals.com
These catalysts can offer high conversion and selectivity under optimized conditions and have shown potential for reusability gychbjb.com.
Research Findings on Ionic Liquid Catalysis
| Ionic Liquid Catalyst | Terpineol:Acetic Anhydride Molar Ratio | Catalyst Amount | Reaction Temperature (°C) | Reaction Time (h) | Terpineol Conversion (%) | This compound Selectivity (%) | Source |
| Acidic functional polyether ionic liquid [HSO₃-(CH₂)₃-im-(CH₂CH₂O)nH]H₂PO₄ | 1:1.5 | 1.5 g (per 5.1 g terpineol) | 40 | 8 | >99.5 | 87.8 | gychbjb.com |
| Octadecylamine ethoxylate ionic liquid ([PAC1815]⁺[BF₄]⁻) | - | - | - | - | - | 35.7 (yield) | researchgate.net |
Note: Data extracted from cited sources. Specific experimental conditions and catalyst structures may vary.
Activated Carbon Heteropolyacid Catalysis
Activated carbon supported heteropolyacids have also been explored as catalysts for the synthesis of this compound tsijournals.com. Heteropolyacids are known for their strong acidity, and their dispersion on activated carbon can enhance their catalytic performance and provide a solid support for easier separation.
Microwave Heating Enhanced Synthesis
Microwave irradiation has been investigated as a method to enhance the synthesis of this compound, often in conjunction with specific catalysts like ionic liquids tsijournals.com. Microwave heating can lead to faster reaction rates and potentially shorter reaction times compared to conventional heating methods lew.ro.
Research Findings on Microwave Heating Enhanced Synthesis
| Catalyst System | Heating Method | Reaction Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Source |
| H₃PO₄/[C₄mim]BF₄ ionic liquid | Intermittent Microwave | 40 | 2 | 86.5 | |
| Acetic anhydride phosphate acid | Intermittent Microwave | - (100 W microwave power) | 2 | 86.53 | tsijournals.com |
Note: Data extracted from cited sources. Specific experimental conditions and catalyst compositions may vary.
These advanced catalytic methods and reaction engineering techniques demonstrate ongoing efforts to optimize the synthesis of this compound, aiming for improved efficiency, higher yields, and more sustainable processes.
Synthesis from Alpha-Pinene (B124742) and Acetic Acid
The synthesis of this compound from alpha-pinene and acetic acid typically involves acid-catalyzed reactions. wikidata.orgfishersci.cafishersci.befishersci.ca This process can occur as a one-step direct esterification or a two-step sequence involving the hydration of alpha-pinene to form terpineol, followed by the esterification of terpineol with acetic acid or acetic anhydride. wikidata.orgfishersci.cawikidata.orgfishersci.cawikidata.org The direct one-step method is often preferred for its potential efficiency, but it necessitates highly selective catalytic systems to minimize undesired by-product formation.
Alpha-hydroxycarboxylic acid (HCA)-boric acid composite catalysts have been investigated for the one-step synthesis of this compound from alpha-pinene and acetic acid. nih.govfishersci.sealfa-chemistry.comepa.gov Studies have shown that these composite catalysts can enhance the direct synthesis route. epa.gov The catalytic performance of these composites is influenced by the specific HCA used, with the tartaric acid-boric acid system demonstrating high catalytic activity. fishersci.sealfa-chemistry.comepa.gov The effectiveness of the composite catalyst is also related to the pKa1 of the HCA. fishersci.sealfa-chemistry.comepa.gov
Research findings indicate that replacing boric acid with B2O3 can further enhance the activity of HCA composite catalysts, potentially reducing the required amount of HCA. fishersci.seepa.gov The presence of water in the reaction system can be unfavorable for HCA-boric acid catalysts, although a small amount of water (less than 1% of alpha-pinene mass content) might improve the catalytic activity of HCA-B2O3. nih.govfishersci.se
Orthogonal experimental designs have been employed to study the effects of various factors on alpha-pinene conversion and this compound selectivity when using these catalysts. nih.govfishersci.sealfa-chemistry.comepa.gov Factors such as HCA content, B2O3 amount, and the mass ratio of acetic acid to alpha-pinene are significant. nih.govfishersci.sealfa-chemistry.comepa.gov For instance, when using tartaric acid and boric acid as composite catalysts, the changes in alpha-pinene and this compound content vary with reaction time and temperature. epa.gov
Zeolites, as heterogeneous catalysts, have been explored for the esterification of alpha-pinene to this compound. wikidata.orgfishersci.cafishersci.befishersci.ca Their acidic properties, including both Brønsted and Lewis acid sites, are crucial for catalytic activity. fishersci.beiarc.fr Different types of zeolites exhibit varying effectiveness.
Studies have reported the use of H-beta zeolite, achieving a this compound yield of 29%. fishersci.canih.gov Natural zeolite has also been investigated, with a reported yield of 21.4%. nih.gov Zeolite Y, particularly in its protonated form (H/ZY), has shown promise, yielding 52.83% this compound with a selectivity of 61.38% at 40°C after 4 hours when using acetic anhydride. wikidata.orgfishersci.cafishersci.befishersci.ca The effectiveness of zeolite catalysts is influenced by factors such as reaction time, temperature, and the specific type of zeolite used. wikidata.orgfishersci.cafishersci.befishersci.ca Increasing the reaction temperature has been shown to increase the yield of alpha-terpinyl acetate up to a certain point. fishersci.ca
The mechanism of esterification catalyzed by heterogeneous catalysts is still a subject of debate. wikidata.orgfishersci.cafishersci.be In the reaction pathway catalyzed by heterogeneous zeolite-based catalysts, the protonation of alpha-pinene leads to the formation of a carbonium ion, which can undergo competing ring enlargement and ring-opening reactions. wikidata.orgfishersci.cafishersci.ca The ring-opening reaction leads to the formation of alpha-terpinyl acetate. wikidata.orgfishersci.cafishersci.ca
Fluoroantimonic acid, recognized as one of the strongest known superacids, has been employed as a catalyst for the direct one-step synthesis of this compound from a mixture primarily composed of turpentine (B1165885) oil (containing alpha-pinene) and acetic acid. wikipedia.orgwikidata.orgfishersci.cafishersci.se This approach offers a potentially clean and environmentally friendly strategy. wikipedia.orgwikidata.org
A key finding is that only a very low catalyst loading of fluoroantimonic acid (0.2 mol %) is required to achieve high conversion rates, up to 96% of the starting material, at room temperature. wikipedia.orgwikidata.orgfishersci.se This highlights the exceptional catalytic activity of this superacid. The selectivity for this compound using fluoroantimonic acid has been reported to be up to 60%. wikipedia.orgwikidata.orgfishersci.se
Fluoroantimonic acid is formed by combining hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF5), resulting in a system with extremely high acidity due to the formation of stable anions. fishersci.ca Its superacidic nature allows it to protonate even weak bases and promote reactions that are difficult with conventional acids. fishersci.ca
Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound in the synthesis from alpha-pinene and acetic acid, regardless of the catalyst system employed. Key parameters that influence the reaction outcome include temperature, reaction time, the dosage of acetic acid, catalyst content (such as HCA content in composite catalysts), and water content. wikidata.orgfishersci.cafishersci.canih.govfishersci.sealfa-chemistry.comepa.govfishersci.com
Research on HCA-boric acid composite catalysts has utilized orthogonal experiments to identify the most influential factors. nih.govfishersci.sealfa-chemistry.comepa.gov For instance, the HCA content was found to be the most important factor affecting this compound content in the product when using these catalysts. fishersci.sealfa-chemistry.comepa.gov The ratio of acetic acid to alpha-pinene is also a relevant factor in optimizing the reaction. nih.govepa.govfishersci.com Studies have investigated the effect of reaction time and temperature on the conversion of alpha-pinene and the formation of this compound with specific catalysts. fishersci.caepa.gov
For zeolite catalysis, optimization studies have focused on reaction time, temperature, and the type of zeolite to achieve the most effective synthesis. wikidata.orgfishersci.cafishersci.befishersci.ca Temperature has been shown to impact the yield of alpha-terpinyl acetate. fishersci.ca General optimization strategies also consider catalyst loading and the molar ratio of reactants to maximize yields and minimize side reactions. fishersci.com
The synthesis of this compound from alpha-pinene and acetic acid is often accompanied by the formation of various by-products due to competing reactions such as isomerization, hydration, and polymerization. fishersci.cafishersci.canih.govalfa-chemistry.comiarc.frfishersci.com Common by-products include isomerization products like camphene, limonene, and terpinene, as well as ring-expansion products such as bornyl acetate and isoborneol (B83184) acetate. wikidata.orgfishersci.cafishersci.canih.gov Fenchyl acetate is also mentioned as a by-product. wikidata.orgfishersci.cafishersci.campg.de Olefin by-products and polymers can also form during the reaction. alfa-chemistry.comfishersci.com Strong acid sites in catalysts like zeolites can contribute to the formation of isomerization by-products. iarc.fr
Mitigation strategies for by-product formation are primarily focused on the careful selection and design of catalysts, as well as the optimization of reaction conditions to favor the desired this compound formation and suppress side reactions. wikidata.orgfishersci.cafishersci.cawikipedia.orgwikidata.orgnih.govepa.govfishersci.com Catalyst properties, such as the strength and distribution of acid sites in zeolites, play a significant role in controlling selectivity. fishersci.beiarc.fr Optimizing parameters like temperature, time, and reactant ratios can also help minimize undesired products. wikidata.orgfishersci.cafishersci.canih.govepa.govfishersci.com Post-reaction purification techniques, such as neutralization to prevent ester decomposition and remove residual acid, followed by distillation, are employed to isolate and purify the this compound product from the reaction mixture containing by-products. fishersci.combmrb.io
Optimization of Reaction Conditions for Yield and Selectivity (e.g., temperature, time, acetic acid dosage, HCA content, water content)
Sustainable and Green Chemistry Approaches in this compound Synthesis
The development of sustainable and green chemistry approaches in this compound synthesis is increasingly important to minimize environmental impact and promote resource efficiency. Utilizing alpha-pinene derived from renewable sources like upcycled turpentine from the paper industry is a key aspect of sustainability. fishersci.finih.gov
The use of heterogeneous catalysts, such as zeolites, aligns with green chemistry principles as they can often be easily separated from the reaction mixture and potentially reused, reducing waste and avoiding the challenges associated with the disposal of homogeneous catalysts. wikidata.orgfishersci.cafishersci.befishersci.cawikidata.org Fluoroantimonic acid catalysis, despite the nature of the acid, has been described as a clean and environmentally friendly strategy in the context of achieving high conversion with low catalyst loading at mild temperatures. wikipedia.orgwikidata.org
Reduction of Wastewater and Environmental Impact
A major environmental concern in traditional this compound synthesis is the large volume of wastewater generated, particularly when using mineral acids like sulfuric acid or phosphoric acid as catalysts. tsijournals.comgoogle.com This wastewater often contains residual acids, by-products, and unreacted materials, requiring extensive treatment before discharge. google.com
Efforts to reduce wastewater and environmental impact in this compound synthesis include the development and application of novel catalytic systems and optimized reaction techniques. For instance, a method employing a composite catalyst system has been reported to significantly reduce wastewater in the production process. google.com This method also aims to improve the recovery rate and concentration of acetic acid byproduct, further minimizing waste. google.com
Alternative synthesis routes and catalysts are being explored to mitigate environmental issues. The direct one-step synthesis of this compound from turpentine oil and acetic acid using a superacid catalyst, such as fluoroantimonic acid, has been presented as a clean and environmentally friendly strategy. researchgate.netresearchgate.net This method requires a significantly lower catalyst loading (as low as 0.2 mol %) and can achieve high conversion rates at room temperature, potentially reducing energy consumption and the associated environmental footprint compared to multi-step processes. researchgate.netresearchgate.net
Enzymatic catalysis using lipases in supercritical carbon dioxide (SC-CO₂) has also been investigated for the synthesis of this compound from alpha-terpineol and acetic anhydride. researchgate.netnih.gov While challenges remain in optimizing conditions and catalyst reuse in SC-CO₂, this approach represents a move towards utilizing biocatalysts and alternative reaction media that can potentially reduce the reliance on harsh chemicals and minimize waste generation. researchgate.netnih.gov
The hydration of alpha-pinene, an intermediate step in some this compound synthesis routes, also faces environmental challenges related to wastewater and corrosion when strong mineral acids are used. mdpi.commdpi.com Research into using catalysts like α-hydroxycarboxylic acid–boric acid composite catalysts aims to provide more environmentally friendly alternatives for this step. mdpi.complos.org
Catalyst Recyclability and Reusability
The recyclability and reusability of catalysts are crucial for developing sustainable and cost-effective synthesis processes for this compound. Traditional homogeneous acid catalysts are often difficult to separate from the reaction mixture, leading to their loss and the generation of acidic waste. jetir.org
Significant research has focused on developing heterogeneous catalysts that can be easily recovered and reused. Solid acid catalysts, such as Amberlyst 15 resin, have been explored for the synthesis of perfumery esters, including this compound. jetir.org These solid catalysts offer advantages such as easy separation from the reaction mixture, which facilitates their reuse and contributes to a greener process by reducing environmental pollution. jetir.org
Various solid superacids and composite catalysts have been investigated for their catalytic activity and reusability in this compound synthesis. Studies have shown that catalysts like activated carbon heteropolyacids and acidic ionic liquids can maintain significant catalytic activity over multiple reaction cycles. tsijournals.com For example, activated carbon heteropolyacids showed a this compound yield of 80.3% after being used 10 times. tsijournals.com An acidic ionic liquid demonstrated a yield of 83.5% after being reused 5 times. tsijournals.com
Ionic liquids, in general, have gained attention as potential catalysts and solvents in green chemistry due to their low volatility, reasonable thermal stability, and potential for recyclability and reusability. researchgate.net Acidic functionalized ionic liquids have been successfully applied in esterification reactions, offering a viable alternative to conventional catalysts. researchgate.net
Enzymatic catalysts, such as lipases, also show potential for reusability. In the synthesis of this compound in supercritical carbon dioxide, immobilized lipases have been shown to retain a significant portion of their activity after several reuse cycles. researchgate.netnih.gov One study reported that an immobilized lipase retained more than 50% of its activity after the 6th cycle of reuse. researchgate.net Another study indicated that enzyme activity remained over 50% after 10.5 hours of repeated esterification in a batch process under optimized conditions. nih.gov
The development of easily recoverable catalysts, such as those that can be separated magnetically or by filtration, is also an active area of research, particularly for reactions involving metal catalysts. researchgate.net
Here is a table summarizing some catalyst reusability data from the search results:
| Catalyst Type | Number of Reuse Cycles | Yield/Activity Retention | Source |
| Activated carbon heteropolyacids | 10 | 80.3% yield | tsijournals.com |
| Acidic ionic liquid | 5 | 83.5% yield | tsijournals.com |
| Immobilized lipase (Candida rugosa) | 6 | >50% activity | researchgate.net |
| Immobilized lipase | 10.5 hours (batch) | >50% activity | nih.gov |
| Acidic ionic liquid ([PAC1815]+[BF4]−) | 5 | 32.00% yield (from 35.70%) | researchgate.net |
Solvent-Free or Environmentally Benign Solvent Systems
The use of large volumes of organic solvents in chemical synthesis contributes to environmental pollution and poses health and safety risks. Developing solvent-free or environmentally benign solvent systems for this compound synthesis is a key aspect of green chemistry.
Supercritical carbon dioxide (SC-CO₂) has been explored as an alternative, environmentally friendly solvent for the enzymatic synthesis of this compound. researchgate.netnih.gov SC-CO₂ is a tunable solvent with properties that can be adjusted by changing temperature and pressure. researchgate.net While challenges exist in optimizing enzymatic reactions in SC-CO₂, it offers a promising route to reduce or eliminate the need for traditional organic solvents. researchgate.netnih.gov
Ionic liquids are also considered environmentally benign solvents due to their low volatility. researchgate.net They can potentially replace volatile organic compounds (VOCs) in various chemical processes, including esterification. researchgate.net Acidic functionalized ionic liquids can act as both catalysts and solvents, simplifying the reaction system and potentially reducing waste. researchgate.net
Deep eutectic solvents (DESs) are another class of promising green solvents. They are safe, biodegradable, and can be prepared from accessible bulk chemicals. csic.es DESs have attracted attention for various applications, including extraction and potentially as reaction media in chemical synthesis, offering an alternative to conventional organic solvents. csic.es
While some synthesis methods still utilize organic solvents, research is ongoing to minimize their use or replace them with greener alternatives. For instance, in the hydration of alpha-pinene, which can lead to terpineol (a precursor to this compound), efforts have been made to reduce or eliminate the need for organic solvents like acetic acid by using specific catalyst systems and controlling water content. mdpi.com However, achieving efficient reactions without organic solvents can sometimes be challenging due to mass transfer limitations between immiscible phases. mdpi.com
The development of solvent-free microwave extraction (SFME) is an example of a technique aiming to avoid the use of solvents entirely in extraction processes, which could potentially be relevant for isolating natural precursors or products in a more environmentally friendly manner. academie-sciences.fr
Biological and Pharmacological Activities of Terpinyl Acetate
Mechanisms of Action at the Cellular and Molecular Level
Research indicates that terpinyl acetate (B1210297) can influence fundamental cellular functions, including energy production and enzyme activity. These effects contribute to its observed biological properties.
Mitochondrial ATP Production Inhibition
Terpinyl acetate has been identified as a potent inhibitor of mitochondrial ATP production. mdpi.com Studies have shown that exposure to this compound can lead to a significant reduction in cellular ATP levels. mdpi.com
The inhibitory effect of this compound on ATP production is specifically linked to its impact on oxidative phosphorylation, the primary pathway for ATP synthesis in mitochondria. mdpi.com Experiments have demonstrated that this compound targets this process, leading to a dramatic decrease in ATP levels. mdpi.com Doses of this compound as low as 200 μM have been shown to reduce cellular ATP levels by over 90% compared to control groups. mdpi.com
Despite its significant inhibition of mitochondrial ATP production via oxidative phosphorylation, this compound has not been observed to cause cytotoxicity in certain cell models. mdpi.com This suggests the activation of cellular adaptation mechanisms. One such mechanism is the shift towards glycolysis to maintain ATP levels, compensating for the impaired mitochondrial function. mdpi.com
Impact on Oxidative Phosphorylation
Enzyme Inhibition Studies
This compound has been investigated for its ability to modulate the activity of various enzymes, including those crucial for neurotransmission and drug metabolism.
Alpha-terpinyl acetate has been shown to inhibit the activity of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine. researchgate.netnih.gov Kinetic studies have characterized the nature of this inhibition. Alpha-terpinyl acetate exhibits competitive inhibition against AChE. researchgate.netnih.gov For BChE, alpha-terpinyl acetate demonstrates mixed-type inhibition. researchgate.netnih.gov
Research findings on the inhibition of cholinesterases by alpha-terpinyl acetate include:
| Enzyme | Inhibition Type | IC50 Value | Reference |
| AChE | Competitive | 61.87 μg/mL or 54.72 μmol/ml | researchgate.net |
| BChE | Mixed | Not specified in sources | researchgate.netnih.gov |
Note: IC50 values for BChE were not consistently reported with inhibition type in the provided sources.
At a concentration of 38 µg/mL, alpha-terpinyl acetate has been reported to inhibit AChE by 17.0% ± 1.0 and BChE by 39% ± 2.7 when tested as a pure standard. nih.gov
Alpha-terpinyl acetate has been identified as an inhibitor of cytochrome P450 2B6 (CYP2B6), an important enzyme in drug metabolism. chemsrc.comnih.govresearchgate.net Studies have determined that alpha-terpinyl acetate is a competitive inhibitor of CYP2B6. chemsrc.comnih.govbwise.kr
Detailed kinetic parameters for the inhibition of CYP2B6 by alpha-terpinyl acetate have been reported:
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 5.4 μM | chemsrc.comnih.gov |
| IC50 Value | 10.4 μM | chemsrc.comnih.govresearchgate.net |
| Ki Value | 7.6 μM | chemsrc.comnih.gov |
Alpha-terpinyl acetate shows strong binding affinity to the purified P450 2B6 enzyme. nih.gov The competitive nature of the inhibition suggests that alpha-terpinyl acetate competes with substrates for binding to the active site of the enzyme. nih.govbwise.kr
Implications for Drug-Drug Interactions and Xenobiotic Metabolism
This compound has been investigated for its potential to interact with drug-metabolizing enzymes, particularly cytochrome P450 (P450) enzymes. Human cytochrome P450 2B6 (CYP2B6) is a key liver enzyme involved in the metabolism of various xenobiotics and clinical drugs, including ciprofloxacin, efavirenz, and methadone. foreverest.netinnovareacademics.in Studies have shown that terpenoid compounds, including alpha-terpinyl acetate, can interact with purified CYP2B6. foreverest.netchemsrc.com
Research indicates that alpha-terpinyl acetate exhibits a strong binding affinity to CYP2B6. foreverest.netchemsrc.com It has been suggested that alpha-terpinyl acetate may act as a competitive inhibitor of CYP2B6. foreverest.netchemsrc.comnih.govbwise.kr This competitive inhibition could potentially alter the metabolic activity or clearance rate of drugs processed by CYP2B6, leading to potential drug-drug interactions. foreverest.net
One study demonstrated that alpha-terpinyl acetate inhibited the bupropion (B1668061) hydroxylation activity of P450 2B6 with an IC50 value of 10.4 μM and was determined to be a competitive inhibitor with a Ki of 7.6 μM. chemsrc.com
Interactions with Ion Channels and Receptors
Studies have investigated the effects of this compound on ion channels and receptors, particularly in the context of smooth muscle relaxation. Research on isolated guinea pig ileum has explored the mechanisms underlying the spasmolytic activity of monoterpenes, including 4-terpinyl acetate. redalyc.org
Partial Blockade of Voltage-Dependent Calcium Channels
Studies suggest that this compound may be involved in the partial blockade of voltage-dependent calcium channels (VDCCs). redalyc.orgpjps.pkaku.eduresearchgate.net In isolated guinea pig ileum, 4-terpinyl acetate at a concentration of 50 µM caused a rightward shift in the calcium curve with a reduction in the maximum effect, indicating interference with the activity of VDCCs. redalyc.org While the specific subtype of calcium channel involved was not differentiated in this study, the results suggest that muscle relaxation produced by 4-terpinyl acetate at this concentration involves the inhibition of calcium influx through voltage-gated calcium channels. redalyc.org Other studies on essential oils containing this compound also suggest calcium channel blockade as a potential mechanism for smooth muscle relaxation. aku.eduresearchgate.netms-editions.cl
Activation of Potassium Channels
Research also indicates that this compound may activate potassium channels. redalyc.orgbioline.org.brmdpi.comtjpr.org In the study using isolated guinea pig ileum, the relaxant response produced by 4-terpinyl acetate at 50 µM was partially reduced by pretreatment with tetraethylammonium (B1195904) chloride, a potassium channel blocker. redalyc.org This result suggests that 4-terpinyl acetate also activates K+ channels. redalyc.org Activation of potassium channels can lead to hyperpolarization of the cell membrane, which in turn can reduce calcium influx through voltage-gated calcium channels, contributing to smooth muscle relaxation. redalyc.orgmdpi.com Studies on essential oils containing this compound have also implicated the activation of potassium channels, including ATP-sensitive potassium channels, in their effects. bioline.org.brtjpr.org
Non-Competitive Antagonism of Muscarinic Receptors
This compound has also been suggested to act as a non-competitive antagonist of muscarinic receptors. redalyc.orgresearchgate.net In isolated guinea pig ileum, 4-terpinyl acetate caused a shift in the bethanechol (B1168659) curve to the right with a reduction in the maximum effect. redalyc.org This effect was more pronounced at higher concentrations of 4-terpinyl acetate. redalyc.org These results are consistent with a non-competitive antagonism of muscarinic receptors, which are involved in regulating smooth muscle contraction. redalyc.orgresearchgate.net
Insecticidal and Pest Control Research
This compound has been investigated for its potential insecticidal properties against various pest species.
Efficacy Against Insect Species (e.g., Myzus persicae, Aedes aegypti larvae)
This compound has shown efficacy against insect species such as Myzus persicae (peach aphid) and Aedes aegypti larvae. nih.govfao.orgnih.govmdpi.comdntb.gov.uahrpub.orgresearchgate.net
Studies on the insecticidal activity of Thuja occidentalis essential oil and its components against Myzus persicae have identified this compound as having significant activity. fao.orgmdpi.comdntb.gov.uaresearchgate.netfao.org In fumigation tests, this compound demonstrated high lethality against M. persicae. mdpi.com One study reported that this compound showed 100% lethality after 21 hours in a fumigation test at a concentration of 2.0 μL/L. mdpi.com The insecticidal activity of this compound was found to be stronger than some other monoterpene compounds tested. mdpi.comdntb.gov.uaresearchgate.net
Research has also explored the larvicidal activity of this compound against Aedes aegypti larvae, a vector for dengue fever. nih.govhrpub.orgcabidigitallibrary.org Acetyl derivatives of monoterpenes, including this compound, have shown mosquitocidal activity against fourth-instar larvae of Aedes aegypti. nih.gov While other acetyl derivatives like eugenyl acetate and linalyl acetate demonstrated higher activity, this compound still exhibited larvicidal effects. nih.gov The LC50 value for this compound against Aedes aegypti larvae was reported as 287.1 ppm in one study. nih.gov Another study investigating the essential oil of Aegle marmelos found beta-terpinyl acetate as a major constituent and reported larvicidal efficacy against Aedes aegypti. hrpub.org
The following table summarizes some of the insecticidal activity data:
| Insect Species | Test Type | Concentration | Outcome | Reference |
| Myzus persicae | Fumigation | 2.0 μL/L | 100% lethality | mdpi.com |
| Aedes aegypti larvae | Larvicidal | 287.1 ppm (LC50) | Mortality | nih.gov |
Structure-Activity Relationships for Insecticidal Activity
Studies on the insecticidal activity of monoterpenes and their acetyl derivatives have provided insights into structure-activity relationships. Acetylation of the hydroxyl group in monoterpenes generally increased activity against Aedes aegypti larvae. nih.gov In a study evaluating toxicity against Vibrio fischeri, terpenoid toxicity was observed in the order of alcohol > aldehyde ~ ketone > ester > hydrocarbons. semanticscholar.org (±)-α-terpinyl acetate showed a higher toxicity level compared to some other terpenoids at specific concentrations. semanticscholar.org
Preliminary structure-activity relationship analysis also suggests that a monocyclic monoterpenoid scaffold is common among active insecticidal compounds. mdpi.com Oxygenated monoterpenoids appear to play a role in mediating contact toxicity. mdpi.com
Formulation and Application Methods for Pesticidal Use
This compound, often found in essential oils, can be applied as a pesticide through different methods, including fumigation and spraying (contact). mdpi.com The effectiveness can vary depending on the application method and the specific essential oil composition. For instance, in one study, spraying Thuja occidentalis essential oil, which contains this compound, showed an insecticidal effect in a shorter time at a high concentration compared to fumigation. mdpi.com The investigation of pesticidal pathways of natural insecticides is considered important for exploring appropriate formulations and delivery means for commercialization. mdpi.com The addition of surfactants to this compound has also been shown to enhance its insecticidal activity. mdpi.comresearchgate.net
Environmentally Friendly Insecticidal Compounds
This compound and bornyl acetate are considered environmentally friendly insecticidal-active compounds. mdpi.comresearchgate.nettandfonline.com Essential oils containing these compounds, such as those from Thuja occidentalis, rosemary, and laurel, are being explored as potential sources of environmentally friendly botanical insecticides. mdpi.comresearchgate.neteasletters.com The use of plant essential oils and their individual volatile constituents offers an alternative to synthetic chemical pesticides, which can pose risks of resistance and toxicity. mdpi.comgoogleapis.com
Antimicrobial and Antifungal Investigations
This compound has demonstrated antimicrobial and antifungal properties against a range of microorganisms.
Activity Spectrum Against Microorganisms (e.g., fungi, dermatophytes, bacteria, Candida yeasts)
α-Terpinyl acetate has shown high antimicrobial effect against fungi and dermatophytes. mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in Its effect against bacteria and Candida yeasts was reported to be lower. mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in Studies have indicated that this compound is among the monoterpenes with notable antifungal activity. mdpi.comresearchgate.nettandfonline.com For example, in investigations against Botrytis cinerea, this compound showed antifungal activity, although bornyl acetate exhibited slightly stronger activity. tandfonline.comtandfonline.com The antifungal activity of this compound was reported to be 60-91% compared to that of essential oil in one study. tandfonline.comtandfonline.com
Interactive Table: Antimicrobial Activity Spectrum of α-Terpinyl Acetate
| Microorganism Group | Activity Level (Relative) | Source Indices |
| Fungi | High | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |
| Dermatophytes | High | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |
| Bacteria | Lower | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |
| Candida yeasts | Lower | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |
Mechanisms of Antimicrobial Action
While specific detailed mechanisms of this compound's antimicrobial action are still under investigation, the mechanisms of action for essential oil components (EOCs) in general are not attributable to a single mechanism but rather a cascade of reactions involving the entire bacterial cell. researchgate.netresearchgate.net Most EOCs tend to have a more powerful effect on Gram-positive bacteria than Gram-negative species, possibly due to differences in cell membrane compositions. researchgate.netresearchgate.net Research into the mode of action of this compound is ongoing, with speculation including potential effects on energy levels and complex biological processes. mdpi.com this compound has been observed to significantly reduce ATP production by oxidative phosphorylation in mammalian cell culture experiments. mdpi.com
Potential for Developing Therapeutics or Preventative Measures Against Mycosis
Given its high antimicrobial effect against fungi and dermatophytes, α-terpinyl acetate is considered a potential compound for developing preventive measures or drugs for mycosis. mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in The treatment of fungal infections, particularly those caused by Trichophyton, Candida, and Aspergillus species, remains challenging, highlighting the interest in exploring natural compounds like this compound for potential therapeutic applications. semanticscholar.org
Phytotoxic Effects and Plant-Plant Interactions
This compound has demonstrated phytotoxic effects, which can influence plant-plant interactions in various communities. mdpi.comresearchgate.net The phytotoxic impact of this compound has been observed to be stronger on monocotyledons compared to dicotyledons. mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in
Impact on Seed Germination and Radicle Growth in Monocotyledons (e.g., Poa pratensis)
Studies have shown that this compound essential oil inhibits the seed germination and radicle growth of monocotyledonous plants such as Poa pratensis (a forage grass). mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in The inhibitory effect on Poa pratensis germination parameters and radicle length was statistically significant compared to control groups. nih.gov The phytotoxic effect was particularly strong when exposure occurred through water, resulting in a very low percentage of germinated seeds and significantly shorter radicles compared to the control. nih.gov
Differential Effects on Dicotyledons (e.g., Trifolium pretense)
In contrast to its effects on monocotyledons, this compound essential oil has been shown to stimulate seed germination in dicotyledonous plants, such as Trifolium pretense (a forage legume). mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in This indicates a differential response to this compound between these two major plant groups.
Role as a Plant Toxin or Ecological Modulator
This compound's ability to inhibit germination and growth in some plant species suggests it can function as a plant toxin or an ecological modulator. mdpi.com Terpenoids, in general, are known to mediate plant-insect interactions and can have toxic or repellent effects on insects. nih.gov While this compound has been identified as an inhibitor of mitochondrial ATP production in a cell culture system, it was not cytotoxic in that model, as cells could switch to glycolysis. mdpi.com This finding suggests that its role might not be as a direct toxin targeting herbivores but potentially involves modulating the metabolism or behavior of organisms interacting with the plant. mdpi.com Some research suggests that this compound could be employed by plants to benefit their survival by influencing pollinator behavior, such as honey bees, by disrupting reversal learning. mdpi.com
Autotoxic Effects in Plant Communities
The presence of monoterpenes, including this compound, in essential oils can influence plant community composition and dynamics. researchgate.netfloraandfona.org.in These compounds can exhibit phytotoxic and/or auto-phytotoxic effects. researchgate.netfloraandfona.org.in While the primary focus of the provided search results is on the effects of this compound on other plant species, the potential for autotoxic effects within plant communities where this compound-producing plants are present has been acknowledged in the literature. mdpi.com
Other Biological Activities
Spasmolytic Activity (e.g., in guinea pig ileum)
This compound has demonstrated spasmolytic activity in isolated guinea pig ileum. researchgate.netacademicjournals.orgredalyc.org Studies investigating the relationship between the chemical structure of p-menthane (B155814) monoterpene esters and their spasmolytic activity in isolated guinea pig ileum have identified 4-terpinyl acetate as one of the most potent compounds among those tested. researchgate.netacademicjournals.org The mechanism of action for the smooth muscle relaxant effect of 4-terpinyl acetate in isolated guinea pig ileum may involve several pathways, including the partial blockade of calcium channels, the activation of potassium channels, and non-competitive antagonism of muscarinic receptors. redalyc.orgivj.ir
Data Table: Phytotoxic Effects of α-Terpinyl Acetate Essential Oil on Seed Germination and Radicle Growth
| Plant Species | Classification | Effect on Seed Germination | Effect on Radicle Growth | Primary Exposure Route Studied | Citation |
| Poa pratensis | Monocotyledon | Inhibited | Inhibited | Water, Air | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.innih.gov |
| Trifolium pretense | Dicotyledon | Stimulated | Not specified | Water, Air | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |
| Phleum pratense | Monocotyledon | Inhibited (weaker effect) | Inhibited (weaker effect) | Water, Air | nih.gov |
Antioxidant Properties and Mechanisms
Oxygenated monoterpenes, such as alpha-terpinyl acetate and 1,8-cineole, found in the essential oil of green cardamom, have been reported to exhibit antioxidant properties. tandfonline.com Molecular docking studies suggest that alpha-terpinyl acetate and 1,8-cineole have binding potential with human peroxiredoxin 5 and protein tyrosine kinases receptors. tandfonline.com These receptors are involved in controlling cell growth, metabolism, differentiation, and motility through antioxidant mechanisms. tandfonline.com
In silico activity prediction analysis has also supported the antioxidant potential of compounds found in green cardamom essential oil, including alpha-terpinyl acetate. tandfonline.com However, some research indicates that alpha-terpinyl acetate may show lower antioxidant activity compared to other compounds, potentially due to its chemical nature. researchgate.net
Effects on Animal Behavior (e.g., honey bee energy levels and foraging behavior)
Studies on honey bees (Apis mellifera) have investigated the effects of this compound on energy levels and foraging behavior. mdpi.comresearchgate.netresearchgate.net this compound has been identified as a potent inhibitor of mitochondrial ATP production in cell culture model systems, suggesting a potential function as a plant toxin. mdpi.comresearchgate.netresearchgate.netresearchgate.net However, in cell culture, this compound was not cytotoxic as cells could switch to glycolysis to maintain ATP levels. mdpi.comresearchgate.netresearchgate.netresearchgate.net
Despite its effect on cellular ATP production, honey bee foragers readily returned to artificial flower patches repeatedly, even at high doses of this compound (e.g., 10,000 μM). mdpi.com A significant drop in ATP levels in foragers was observed only at the highest dose of 10,000 μM. mdpi.com
This compound is hypothesized to potentially benefit plant survival by modulating the metabolism and behavior of pollinators like honey bees. mdpi.comresearchgate.netresearchgate.netresearchgate.net This modulation could act as a "loyalty drug" for the plant, causing bees to continue visiting a flower color despite lower rewards. mdpi.com
Chronic vs. Single-Dose Exposure Studies
The effect of this compound on honey bee behavior, particularly the disruption of reversal learning, is suggested to likely result from chronic exposure over the course of a day. mdpi.com While the provided information highlights the effects observed after ingestion, it does not explicitly detail studies comparing the outcomes of chronic versus single-dose exposures of this compound in honey bees, other than the suggestion that the observed behavioral effect is likely due to chronic exposure. mdpi.com
Correlation with Hemolymph Levels in Organisms
While studies have investigated the effects of this compound on honey bee behavior and cellular ATP levels, the exact hemolymph levels of this compound that produce the observed behavioral results need to be determined. mdpi.com Research in honey bees using ethanol (B145695) as a model has shown a linear increase in hemolymph ethanol concentration with increased exposure time, providing a dosing guide for hemolymph levels in that specific model. researchgate.netresearchgate.net However, similar data specifically correlating this compound exposure with its concentration in honey bee hemolymph is noted as an area requiring further determination. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 111037 fishersci.cawikidata.org, 11469649 wikidata.orguni.lu |
| Alpha-terpinyl acetate | 111037 fishersci.cawikidata.org |
| 1,8-cineole | 2756 tandfonline.com (Based on search results mentioning 1,8-cineole alongside this compound in cardamom oil and its properties) |
| Ethanol | 702 mdpi.comresearchgate.netresearchgate.net (Based on search results mentioning ethanol as a model in honey bee studies) |
Data Table: Effect of this compound on Honey Bee Forager ATP Levels
| This compound Dose (μM) | Forager ATP Level (% of Control) | Significance |
| 0 | ~100 | - |
| 30 | ~100 | Not significant compared to 0, 30, 750 μM group mdpi.com |
| 750 | ~100 | Not significant compared to 0, 30, 750 μM group mdpi.com |
| 10,000 | <10 | Significant drop mdpi.com |
Based on data presented in Source mdpi.com. The exact percentage values for ATP levels at 0, 30, and 750 μM were not explicitly stated as numerical values in the text but described as not significantly different from the control group. The significant drop at 10,000 μM is noted.
Data Table: Effect of this compound on Honey Bee Learning
| This compound Dose (μM) | Initial Learning Disrupted? | Reversal Learning Disrupted? |
| 0, 30, 750 | No | No (Control group) mdpi.com |
| 10,000 | No | Yes mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
Based on data presented in Sources mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The effect on learning was primarily observed at the highest tested dose.
Structure Activity Relationship Sar Studies and Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) Model Development
QSAR models are developed to establish a relationship between the chemical structure of compounds and their biological activity or toxicity. This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors.
Prediction of Terpenoid Toxicity (e.g., against Vibrio fischeri)
QSAR models have been developed to predict the toxicity of terpenoids, including terpinyl acetate (B1210297), using the Gram-negative bioluminescent bacteria Vibrio fischeri as a test organism. nih.govnih.govresearchgate.net This involves assessing the real-time toxicity of a set of terpenoid standards and correlating the observed toxicity with various molecular descriptors. nih.govnih.govresearchgate.net Terpenoids, such as (±)-α-terpinyl acetate, have shown toxicity against Vibrio fischeri at concentrations between 50 and 100 µM, exhibiting a toxicity level higher than 30%. nih.govnih.govresearchgate.net
Influence of Chemical Structure on Toxicity (e.g., functional groups: ester vs. alcohol, aldehyde, ketone, hydrocarbons)
The chemical structure, particularly the presence and type of functional groups, significantly influences the toxicity of terpenoids. Studies have shown a general order of toxicity among different functional group classes of terpenoids against Vibrio fischeri: alcohol > aldehyde ~ ketone > ester > hydrocarbons. nih.govnih.govresearchgate.netpreprints.orgresearchgate.netscispace.com This indicates that terpenoids containing alcohol groups tend to be more toxic than those with aldehyde or ketone groups, which in turn are generally more toxic than esters like terpinyl acetate, and hydrocarbons are typically the least toxic. nih.govnih.govresearchgate.netpreprints.orgresearchgate.netscispace.com The presence of hydroxyl groups in alcohols is suggested to be crucial to their toxicity level, potentially due to the formation of hydrogen bonds with the polar part of the cell membrane. nih.gov
Importance of Geometric and Electronic Descriptors (e.g., asphericity, max partial charge)
Geometric and electronic descriptors play a dominant role in determining terpenoid toxicity, as revealed by QSAR models. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net Descriptors such as asphericity (a geometric descriptor) and maximum partial charge for a carbon atom (an electronic descriptor, e.g., Zefirov's partial charge) have been identified as particularly important in correlating chemical structure with toxicity against Vibrio fischeri. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net Other relevant descriptors can include topological descriptors like the Kier and Hall index. nih.gov These descriptors capture information about the molecule's shape, charge distribution, and branching, which are critical for understanding its interaction with biological systems. nih.gov
Predictive Power and Validation of QSAR Models
QSAR models developed for terpenoid toxicity have demonstrated good predictive power. Using methods like the heuristic method, statistically significant correlations have been obtained. nih.govnih.govresearchgate.net A four-parameter equation, incorporating various molecular descriptor types, has shown high correlation coefficients for both training and test sets (training coefficient > 0.810, test coefficient > 0.535) and a square coefficient of cross-validation (Q²) higher than 0.689. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net These validation metrics suggest that the models are robust and suitable for predicting terpenoid toxicity. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net The predictive accuracy of QSAR models is also influenced by their applicability domain. unc.edu
Stereochemical Considerations in Biological Activity
Stereochemistry, the spatial arrangement of atoms in a molecule, can lead to different isomers with potentially different biological activities.
Derivatization Strategies for Enhanced Bioactivity
Chemical derivatization is a common strategy employed to modify the properties and enhance the bioactivity of natural compounds. By introducing or altering functional groups, researchers can investigate the impact of these changes on potency, selectivity, and interaction with biological targets.
Acetylation of Hydroxyl Groups and Increased Activity
Acetylation, the introduction of an acetyl functional group, is a specific type of derivatization that can significantly alter the properties of compounds containing hydroxyl groups. In the context of monoterpenes, the acetylation of a hydroxyl group, such as that in terpineol (B192494), leads to the formation of the corresponding acetate ester, this compound.
Studies investigating the structure-activity relationship of monoterpenes and their acetyl derivatives have demonstrated that acetylation of the hydroxyl group can lead to enhanced biological activity in certain contexts. For instance, in a study evaluating the mosquitocidal activity against Aedes aegypti larvae, the acetyl derivatives of several monoterpenes, including terpineol, showed increased activity compared to their parent compounds nih.govresearchgate.net. Specifically, this compound exhibited higher mosquitocidal activity than terpineol nih.govresearchgate.net. The LC50 values presented in this study illustrate this enhancement:
| Compound | LC50 (ppm) |
| Terpineol | 331.7 |
| This compound | 287.1 |
This data indicates that the acetylation of the hydroxyl group in terpineol to form this compound results in a lower LC50 value, signifying increased potency against Aedes aegypti larvae nih.govresearchgate.net.
While acetylation can enhance activity in some cases, the impact of functional groups on activity can vary depending on the specific biological target and assay. For example, a QSAR study predicting terpenoid toxicity using Vibrio fischeri observed that toxicity generally followed the order: alcohol > aldehyde ~ ketone > ester > hydrocarbons x-mol.netscispace.comgrafiati.com. This suggests that in this specific toxicity model, the ester functional group, as found in this compound, was associated with lower toxicity compared to compounds with alcohol, aldehyde, or ketone groups x-mol.netscispace.comgrafiati.com.
Ligand-Receptor Interactions and Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a receptor protein. These simulations provide valuable insights into the nature of ligand-receptor interactions, including the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) and the binding affinity.
Molecular docking studies have been conducted to explore the potential interactions of this compound with various biological targets, shedding light on its potential mechanisms of action.
In one study focusing on the antioxidant and anti-inflammatory activities of green cardamom essential oil, molecular docking simulations were performed with α-terpinyl acetate (a major component) and several protein targets, including human peroxiredoxin 5, tyrosine kinases, and Human-5-LOX receptors tandfonline.com. The study indicated considerable binding potential of α-terpinyl acetate with these receptors, which aligned with the observed in vitro antioxidant and anti-inflammatory results tandfonline.com.
Another investigation utilized molecular docking to analyze the inhibitory effects of compounds from laurel essential oil on the PI3K/mTOR target receptor, relevant to antiproliferative activity mdpi.com. α-Terpinyl acetate, a dominant component, was found to exhibit interactions with this receptor mdpi.com. Specifically, α-terpinyl acetate showed hydrophobic interactions with residues such as Met 953, Ile 831, Ile 879, and Ile 963, and also formed a hydrogen bond interaction with Asp 950 in the PI3K/mTOR target receptor mdpi.com.
Molecular docking has also been applied in the context of exploring potential inhibitors against SARS-CoV-2 targets. A study investigating compounds from Vitex negundo L. found that α-terpinyl acetate showed good binding affinity with cathepsin B, a target related to COVID-19 sciforum.net. The calculated binding affinity for α-terpinyl acetate with cathepsin B was reported as -6.9 kcal/mol sciforum.net.
Furthermore, molecular docking simulations have been used to investigate the interaction of α-terpinyl acetate with cytochrome P450 2B6 (P450 2B6), an enzyme involved in drug metabolism nih.gov. These simulations revealed tight binding of α-terpinyl acetate in the active site of P450 2B6, suggesting it could act as a competitive inhibitor nih.gov. The study determined a binding affinity (Kd) of 5.4 μM and an inhibition constant (Ki) of 7.6 μM for the interaction of α-terpinyl acetate with P450 2B6 nih.gov.
These molecular docking studies collectively highlight the ability of this compound to interact with a diverse range of protein targets through various binding interactions, providing a molecular basis for its observed biological effects.
| Receptor Target | Biological Relevance | Key Interactions Predicted (Examples) | Binding Affinity/Energy (Examples) | Source |
| Human Peroxiredoxin 5, Tyrosine Kinases, Human-5-LOX | Antioxidant, Anti-inflammatory | Considerable binding potential | Not specified in detail | tandfonline.com |
| PI3K/mTOR target receptor | Antiproliferative | Hydrophobic, Hydrogen bond (Asp 950) | Not specified in detail | mdpi.com |
| Cathepsin B | Related to COVID-19 | Not specified in detail | -6.9 kcal/mol | sciforum.net |
| Cytochrome P450 2B6 | Drug Metabolism Inhibition | Tight binding in active site | Kd = 5.4 μM, Ki = 7.6 μM | nih.gov |
Advanced Analytical Methodologies and Characterization
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are widely used for the separation and analysis of volatile and semi-volatile compounds like terpinyl acetate (B1210297). Gas chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry. This method is frequently employed for the identification and quantification of terpinyl acetate in various samples, including essential oils sifisheriessciences.comnih.govresearchgate.netmdpi.comresearchgate.netfloraandfona.org.insciety.org. The GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that can be used to identify individual compounds by comparing them against spectral libraries such as the Wiley and NIST databases sifisheriessciences.com. GC-MS analysis has been used to identify this compound as a component in the essential oils of Elettaria cardamomum sifisheriessciences.com, Thuja occidentalis mdpi.com, and Laurus nobilis researchgate.net. In one study, GC-MS analysis of Elettaria cardamomum seeds confirmed the presence of 39 compounds, with this compound being one of the major bioactive components at 38.4% sifisheriessciences.com. Another study on Thuja occidentalis essential oil identified this compound at a concentration of 8.52% mdpi.com. GC-MS can also be used to study the metabolic fate of this compound, as shown in a study investigating its interaction with cytochrome P450 2B6, where GC-MS was used to detect a putative oxidative product nih.gov.
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatography technique that offers advantages in terms of cost-effectiveness and high sample throughput. HPTLC methods have been developed and validated for the quantification of this compound, particularly in essential oils.
Method Development and Validation (e.g., mobile phase optimization, Rf values, linearity, accuracy, precision, robustness)
The development of an HPTLC method for this compound involves optimizing parameters such as the stationary phase, mobile phase, and detection wavelength. Studies have utilized aluminum-backed silica (B1680970) gel 60 F254 plates as the stationary phase tjpr.orgsciencegate.appajol.inforesearchgate.net. A mobile phase system of n-hexane:ethyl acetate (8:2, v/v) has been reported to provide good resolution for α-terpinyl acetate tjpr.orgsciencegate.appajol.inforesearchgate.net. Densitometric analysis is typically used for quantification, often at a wavelength of 665 nm tjpr.orgsciencegate.appajol.inforesearchgate.net.
Method validation is crucial to ensure the reliability and accuracy of the HPTLC method. Validation parameters typically assessed include specificity, linearity, precision, limit of detection (LOD), limit of quantification (LOQ), accuracy, and robustness, often following ICH guidelines ajol.inforesearchgate.netjfda-online.com. For α-terpinyl acetate, a developed HPTLC method showed a good resolution with an Rf value of 0.64 ± 0.01 tjpr.orgsciencegate.appajol.inforesearchgate.net. The linearity of the calibration plots has been reported with a good correlation coefficient (r²) of 0.9982 tjpr.orgsciencegate.appajol.inforesearchgate.net. Specificity and sensitivity are assessed by analyzing samples with potential interferences and determining LOD and LOQ ajol.info.
Quantification of this compound in Essential Oils
HPTLC methods are applied for the quantitative determination of this compound in essential oils. For instance, an HPTLC method was used to quantify α-terpinyl acetate in the essential oils of different varieties of Elettaria cardamomum. The Valley green variety showed the highest content of α-terpinyl acetate, with a concentration of 55.36 ± 1.33 %w/w tjpr.orgsciencegate.appajol.inforesearchgate.netresearchgate.net.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography-Flame Ionization Detection (GC-FID) is another widely used technique for the analysis of volatile organic compounds, including this compound researchgate.netresearchgate.netfloraandfona.org.insigmaaldrich.comweinobst.at. FID is a mass-sensitive detector that provides a response proportional to the mass of carbon atoms passing through it, making it suitable for quantitative analysis sigmaaldrich.com. GC-FID is often used in conjunction with GC-MS for comprehensive essential oil analysis.
GC-FID methods have been developed for the routine analysis of essential oils, allowing for the quantification of various terpene compounds, including α-terpinyl acetate sigmaaldrich.com. One GC-FID method utilizing nitrogen as a carrier gas was able to quantify 67 terpene compounds in bergamot essential oil, with α-terpinyl acetate being one of the identified components sigmaaldrich.com. GC-FID is also recommended for the quantification of volatile congeners in spirit drinks and has been applied in the characterization of gins, where this compound was among the analyzed compounds weinobst.at. Typical GC conditions for this compound analysis by GC-FID can involve specific column types (e.g., SE-54) and temperature programs knowde.com.
Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, 1H NMR, 13C NMR)
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are valuable tools for the structural elucidation of organic compounds like this compound mdpi.comcabidigitallibrary.orgphcogj.comslideshare.netresearchgate.net.
FT-IR spectroscopy provides information about the functional groups present in a molecule based on the vibration of chemical bonds phcogj.comresearchgate.net. Analysis of FT-IR spectra can reveal characteristic absorption bands corresponding to functional groups in this compound, such as the ester carbonyl group (C=O) and C-O stretching vibrations. The functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹) of the FT-IR spectrum are useful for identifying and confirming the presence of specific functional groups and providing structural insights researchgate.net.
Stability and Degradation Studies
Studies have investigated the stability of this compound under various conditions to understand its persistence and transformation.
Stability in Aqueous Solutions (e.g., varying pH)
This compound demonstrates limited stability in aqueous solutions. Its half-life in aqueous solutions is reported to be less than or equal to 10 minutes across a range of pH values, specifically at pH 2, 4, and 7 europa.eu. This indicates rapid degradation in both acidic and neutral aqueous environments europa.eu. Compared to Linalyl acetate, this compound exhibits a shorter half-life in aqueous solutions at pH 4 and 7 europa.eu. While some hydrolysis is expected for an ester, the substance is considered readily biodegradable europa.eu. Conservatively, the half-life in water at pH 7 is expected to be greater than 1 year europa.eu. However, it is not stable in very acidic products with a pH below 3 hekserij.nl.
| Condition | pH | Half-life |
| Aqueous Solution | 2 | ≤ 10 minutes |
| Aqueous Solution | 4 | ≤ 10 minutes |
| Aqueous Solution | 7 | ≤ 10 minutes |
Stability in Biological Matrices (e.g., rat plasma, blood)
This compound is not stable in biological matrices such as plasma and blood europa.eu. Experiments evaluating the stability of this compound in rat plasma and blood at 37°C showed a steady decrease in the substance europa.eu. The half-life (DT50) in rat plasma was calculated to be approximately 50 minutes for both alpha and gamma constituents of this compound europa.eu. The degradation in plasma and blood is attributed to the presence of carboxyl esterases, as no decrease was observed in denatured plasma where these proteins were inactivated europa.eu. This suggests that this compound is unlikely to exist in the systemic circulation as the parent compound after absorption due to degradation by esterases and acidic conditions in the gastrointestinal tract europa.eu.
| Biological Matrix | Temperature (°C) | Half-life (DT50) |
| Rat Plasma | 37 | ~50 minutes |
| Rat Blood | 37 | < 60 minutes |
Hydrolysis Products and Degradation Pathways
The primary degradation pathway for this compound is expected to be de-esterification of the acetate group europa.eu. This process is anticipated to yield Terpineol (B192494) constituents and acetic acid europa.eu. Based on information from Linalyl acetate, which is considered an analogue due to structural similarities, Terpineol multi constituents are expected to be the key metabolites europa.eu.
While de-esterification is the primary anticipated pathway, other metabolic steps can also occur, including hydroxylation of the ring, oxidation of the head allyl-methyl group, and reduction of the tertiary alcohol europa.eu. For example, Limonene, a related compound, can result in Perillic acid europa.eu.
Experimental studies in plasma and acidic conditions have not yet fully captured the degradation products using current chromatographic methods, indicating a limitation in detection europa.eu. Further work is ongoing to identify these degradation products europa.eu. Despite the lack of complete experimental characterization of all degradation products, the metabolic pathway involving conversion to Terpineol is supported by literature and read-across from Linalyl acetate metabolism europa.eu.
| Expected Hydrolysis Products | Potential Further Degradation |
| Terpineol constituents | Hydroxylation of the ring |
| Acetic acid | Oxidation of allyl-methyl group |
| Reduction of tertiary alcohol | |
| Formation of Perillic acid (based on analogue) |
Emerging Research Areas and Future Directions
Exploration of Novel Biocatalysts and Sustainable Synthesis Pathways
The synthesis of flavor and fragrance compounds, including terpinyl acetate (B1210297), traditionally relies on chemical methods or plant extraction. However, there is a growing interest in utilizing biocatalysis as a more sustainable and environmentally friendly alternative researchgate.net. Biocatalysis offers advantages such as high reaction selectivity and compatibility with various functional groups, making it a promising strategy for synthesizing complex molecules nih.gov.
Current synthetic methods for terpinyl acetate often involve the esterification of alpha-pinene (B124742), sometimes in situ, using various acid catalysts tsijournals.comorientjchem.org. These methods have been reviewed, highlighting the use of catalysts like solid superacids, activated carbon heteropolyacids, and ionic liquids to improve yields tsijournals.com. For example, a study successfully synthesized alpha-terpinyl acetate from alpha-pinene and acetic anhydride (B1165640) using heterogeneous zeolite-based catalysts, with H/ZY catalyst showing a yield of 52.83% and a selectivity of 61.38% under specific conditions orientjchem.org.
Future research in this area is focused on exploring novel biocatalysts, such as lipases, which have shown potential in catalyzing esterification and transesterification reactions for the synthesis of flavor esters in sustainable media, including solvent-free systems researchgate.netau.dk. The development of efficient and scalable biocatalytic processes for this compound synthesis aligns with the principles of green chemistry, aiming to reduce environmental impact compared to traditional chemical synthesis routes researchgate.netau.dk.
In-depth Mechanistic Studies of Biological Activities
Understanding the precise mechanisms by which this compound exerts its biological effects is a crucial area of ongoing and future research. While some activities have been observed, the underlying molecular events and signaling pathways are still being elucidated.
Elucidation of Precise Molecular Targets and Signaling Pathways
Research indicates that this compound can interact with various biological targets. In a cell culture model, this compound was found to be a potent inhibitor of mitochondrial ATP production through oxidative phosphorylation mdpi.com. This suggests that its biological activity may involve targeting components of the tricarboxylic acid (TCA) cycle or the electron transport chain (ETC), both located in the mitochondria mdpi.com. Despite inhibiting ATP production, this compound was not cytotoxic in this model, as cells could switch to glycolysis to maintain ATP levels mdpi.com. The specific mechanism behind this inhibition is still under speculation, but it appears to target a common biological system involved in mitochondrial ATP production mdpi.com.
Molecular docking studies have also explored the potential interactions of alpha-terpinyl acetate with specific proteins. For instance, studies have suggested that alpha-terpinyl acetate may have binding potential with human peroxiredoxin-5, tyrosine kinase 2 beta, and lipoxygenase (5-LOX) receptors, which are potential targets related to antioxidant and anti-inflammatory activities tandfonline.com. Interactions with these proteins involve hydrogen bonding with specific amino acid residues tandfonline.com.
Furthermore, molecular docking studies have indicated that alpha-terpinyl acetate may have good binding affinity to cathepsin B, a target implicated in conditions like COVID-19 researchgate.netgenominfo.org. While these in silico findings suggest potential interactions, experimental validation is needed to confirm the activity of this compound against cathepsin B researchgate.net.
This compound has also been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, suggesting a potential role in neurological conditions like Alzheimer's disease researchgate.net. In vitro studies have shown alpha-terpinyl acetate inhibiting AChE with an IC50 value of 54.72 μmol/ml and BuChE with an IC50 value of 47.5 μM researchgate.net.
In the context of antimicrobial activity, molecular docking studies have revealed favorable binding interactions of alpha-terpinyl acetate with the beta-lactamase enzyme Toho-1, indicating its potential as an antibacterial agent bohrium.com.
In smooth muscle, studies on isolated guinea pig ileum suggest that this compound's relaxant mechanism may involve the partial blockade of calcium channels, activation of potassium channels, and non-competitive antagonism of muscarinic receptors redalyc.org.
These findings highlight the diverse range of potential molecular targets and signaling pathways influenced by this compound, necessitating further in-depth investigation to fully understand its mechanisms of action.
Table 1: Potential Molecular Targets and Associated Activities of this compound
| Potential Target/System | Associated Activity/Effect | Research Type | Citation |
| Mitochondrial ATP production | Inhibition (Oxidative Phosphorylation) | Cell culture | mdpi.com |
| Human Peroxiredoxin-5 | Potential antioxidant activity (In silico binding) | Molecular Docking | tandfonline.com |
| Tyrosine Kinase 2 beta | Potential antioxidant activity (In silico binding) | Molecular Docking | tandfonline.com |
| Lipoxygenase (5-LOX) | Potential anti-inflammatory activity (In silico binding) | Molecular Docking | tandfonline.com |
| Cathepsin B | Potential binding affinity (In silico) | Molecular Docking | researchgate.netgenominfo.org |
| Acetylcholinesterase (AChE) | Inhibition | In vitro, Research | researchgate.net |
| Butyrylcholinesterase (BuChE) | Inhibition | In vitro, Research | researchgate.net |
| Beta-lactamase (Toho-1) | Favorable binding interactions (In silico) | Molecular Docking | bohrium.com |
| Calcium channels (smooth muscle) | Partial blockade (In vitro, guinea pig ileum) | Experimental (Isolated tissue) | redalyc.org |
| Potassium channels (smooth muscle) | Activation (In vitro, guinea pig ileum) | Experimental (Isolated tissue) | redalyc.org |
| Muscarinic receptors (smooth muscle) | Non-competitive antagonism (In vitro, guinea pig ileum) | Experimental (Isolated tissue) | redalyc.org |
In vivo Studies to Corroborate in vitro Findings
While in vitro studies provide valuable insights into the potential biological activities and mechanisms of this compound, in vivo studies are essential to confirm these findings in living organisms and understand the physiological relevance. Some in vivo research involving this compound or essential oils containing it has been conducted.
For example, a study on honey bees investigated the effects of this compound, finding that it altered their energy levels and foraging behavior mdpi.com. This in vivo observation in an insect model provided evidence of a biological effect outside of cell culture mdpi.com.
Animal studies have also explored the toxicity of this compound via inhalation, indicating that chronic exposure can lead to changes in the central nervous system, blood, and liver in animals nih.gov. While this study focused on toxicity, it demonstrates the feasibility and importance of in vivo investigations for this compound.
Research on Chronic Exposure Effects
The effects of chronic exposure to this compound represent an important area for future research. One study on honey bees suggested that the observed effects on behavior and ATP levels were likely due to chronic exposure over the course of a day mdpi.com. The concentration of this compound in plant nectar, a source of chronic exposure for pollinators, has been noted as a relevant factor mdpi.com.
An experimental study on the toxicity of this compound via inhalation in animals indicated that chronic inhalation caused changes in the central nervous system, blood, and liver nih.gov. This highlights the potential for cumulative effects from prolonged exposure.
Given the presence of this compound in various consumer products, including those containing essential oils, research into the effects of chronic, low-level exposure across different routes (inhalation, dermal, oral) and life stages is crucial for a comprehensive understanding of its potential long-term impact on human and animal health.
Synergistic and Antagonistic Effects with Other Essential Oil Components
Studies have acknowledged that combinations of individual active compounds in essential oils can exhibit synergistic or antagonistic effects frontiersin.orgmdpi.com. This has led to increased research on the insecticidal effects of terpene combinations mdpi.com.
For instance, a study evaluating the antimicrobial activity of Laurus nobilis and Prunus armeniaca essential oils, which contain alpha-terpinyl acetate as a major component in L. nobilis, investigated their synergistic effects with conventional antimicrobial drugs researchgate.net. The L. nobilis essential oil showed significant synergistic effects with antibiotics like ciprofloxacin, vancomycin, and fluconazole (B54011) against various microorganisms researchgate.net. This suggests that this compound, as a key component, may contribute to or participate in these synergistic interactions.
Advanced Drug Delivery Systems for this compound
This compound, like many other essential oil components, can face challenges related to volatility, water solubility, and targeted delivery, which can limit its therapeutic potential. The development of advanced drug delivery systems offers a promising avenue to overcome these limitations and enhance the efficacy and stability of this compound-based formulations nih.gov.
Advanced drug delivery systems aim to control the rate and location of drug release, potentially improving bioavailability and reducing side effects bccresearch.com. Various types of nanocarriers have been explored for delivering essential oils and their components, including polymeric nanoparticles, lipid carriers (such as liposomes, solid lipid nanoparticles, and nano/microemulsions), and molecular complexes like cyclodextrin (B1172386) inclusion complexes nih.gov.
These systems can help decrease the volatility of essential oil components, improve their water solubility, enhance their stability, and facilitate targeted delivery to specific sites nih.gov. For example, nanoencapsulation has been proposed as a strategy to improve the stability, solubility, and efficacy of essential oil-based formulations nih.gov.
Research into advanced delivery systems for this compound could focus on encapsulating the compound in various nanocarriers to improve its pharmacokinetic properties and enable more effective delivery for specific applications, such as antimicrobial treatments or neurological interventions. Studies evaluating the loading efficiency, release profile, stability, and biological activity of this compound when incorporated into these delivery systems are crucial for developing novel formulations. Transdermal drug delivery systems, which can be enhanced by natural compounds like terpenes, also represent a potential area for exploring this compound delivery researchgate.netmdpi.com.
Table 2: Examples of Advanced Drug Delivery Systems Explored for Essential Oils (Potential relevance for this compound)
| Delivery System Type | Examples/Description | Potential Benefits for Essential Oils/Terpinyl Acetate | Citation |
| Polymeric Nanoparticles | Nanoparticles made of polysaccharides or other polymers | Decreased volatility, improved stability, enhanced antimicrobial activity | nih.gov |
| Lipid Carriers | Liposomes, Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers, Nano/Microemulsions | Improved stability, controlled release, enhanced chemical protection, increased bioavailability | nih.gov |
| Molecular Complexes | Cyclodextrin inclusion complexes | Increased water solubility, improved stability, enhanced bioavailability, decreased volatility | nih.gov |
| Transdermal Drug Delivery Systems | Patches or formulations for skin application, potentially using penetration enhancers | Enhanced skin penetration, local or systemic effects | researchgate.netmdpi.com |
Q & A
Q. How can α-terpinyl acetate be quantitatively analyzed in plant-derived essential oils?
A validated High-Performance Thin-Layer Chromatography (HPTLC) method is recommended. This involves preparing a methanolic standard solution, creating a calibration curve (linear range: 10–100 ng/spot, r² ≥ 0.998), and analyzing samples with a mobile phase of toluene:ethyl acetate (93:7 v/v). The Rf value for α-terpinyl acetate is 0.64 ± 0.01, and the method adheres to ICH guidelines for precision (RSD < 2%) and accuracy (recovery: 98–102%) .
Q. What are the key physicochemical properties of terpinyl acetate relevant to experimental design?
Key properties include:
Q. How does this compound contribute to insect behavior studies?
this compound acts as a plant volatile synergist in pheromone blends for oriental fruit moth (OFM) attraction. When combined with acetic acid, it enhances male and female moth captures in field traps (e.g., 10% female capture rate in TRE1123 lures). The compound binds to non-pheromonal olfactory receptors, enabling dual-channel olfactory stimulation in insects .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis of this compound using green chemistry principles?
Acidic ionic liquids, such as [PAC1815]⁺[BF₄]⁻, serve as recyclable catalysts. Optimal conditions include a 1:3 molar ratio of terpineol to acetic anhydride, 5% catalyst loading, and 80°C reaction temperature, yielding 35.7% this compound. Catalyst reuse (5 cycles) retains >90% activity (final yield: 32%) .
Q. How can contradictions in this compound’s bioactivity data be resolved across studies?
Discrepancies in antioxidant activity (e.g., IC₅₀ values of 378.2 μg/mL for DPPH vs. 19.87 μg/mL for ABTS assays) may arise from:
Q. What molecular interactions underlie this compound’s inhibition of cytochrome P450 enzymes?
this compound competitively inhibits CYP2B6 with a Kd of 5.4 μM, binding to active-site residues (Gln23, Gly74, His110) via hydrophobic interactions and hydrogen bonding. Computational docking studies suggest structural mimicry of endogenous substrates like ursolic acid .
Q. How does this compound influence protein-ligand interactions in cathepsin B inhibition?
Molecular dynamics simulations reveal this compound binds to cathepsin B’s catalytic triad (Cys29, His199, Gln23) with a binding energy of −5.0 kcal/mol. This interaction destabilizes the enzyme’s substrate-binding pocket, offering potential for antiviral drug development (e.g., targeting SARS-CoV-2 host entry) .
Methodological Considerations
- Analytical Challenges : Differentiate α-terpinyl acetate isomers (e.g., β- and γ-forms) using chiral GC columns or NMR .
- Biological Assays : Use mating disruption orchards to study sex-specific moth responses to this compound blends .
- Data Reproducibility : Report purity thresholds (e.g., ≥98% by GC-FID) and solvent effects (e.g., DMSO vs. ethanol) in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
